molecular formula C22H22N2O5 B2561093 {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate CAS No. 951517-49-0

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate

Cat. No.: B2561093
CAS No.: 951517-49-0
M. Wt: 394.427
InChI Key: VVEAHCMQBXZYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrano[2,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the butanoate ester and the carbamoyl group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: stands out due to its unique pyrano[2,3-c]pyridine core, which imparts specific biological activities not commonly found in other similar compounds

Properties

IUPAC Name

[8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-6-19(25)28-12-15-11-23-14(3)20-17(15)10-18(22(27)29-20)21(26)24-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEAHCMQBXZYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.